Myristoleic acid
Myristoleic acid
Myristoleic acid is a tetradecenoic acid in which the double bond is at the 9-10 position and has Z configuration. Myristoleic acid has been isolated from Serenoa repens and has cytotoxic and apoptosis-inducing effects. It has a role as an apoptosis inducer, a plant metabolite and an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a tetradecenoic acid and a long-chain fatty acid. It is a conjugate acid of a myristoleate.
Myristoleic acid is a natural product found in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Myristoleic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Myristoleic acid is a natural product found in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Myristoleic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
544-64-9
VCID:
VC21238131
InChI:
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5-
SMILES:
CCCCC=CCCCCCCCC(=O)O
Molecular Formula:
C14H26O2
Molecular Weight:
226.35 g/mol
Myristoleic acid
CAS No.: 544-64-9
Cat. No.: VC21238131
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Myristoleic acid is a tetradecenoic acid in which the double bond is at the 9-10 position and has Z configuration. Myristoleic acid has been isolated from Serenoa repens and has cytotoxic and apoptosis-inducing effects. It has a role as an apoptosis inducer, a plant metabolite and an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a tetradecenoic acid and a long-chain fatty acid. It is a conjugate acid of a myristoleate. Myristoleic acid is a natural product found in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available. Myristoleic acid is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 544-64-9 |
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | (Z)-tetradec-9-enoic acid |
| Standard InChI | InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- |
| Standard InChI Key | YWWVWXASSLXJHU-WAYWQWQTSA-N |
| Isomeric SMILES | CCCC/C=C\CCCCCCCC(=O)O |
| SMILES | CCCCC=CCCCCCCCC(=O)O |
| Canonical SMILES | CCCCC=CCCCCCCCC(=O)O |
| Appearance | Unit:100 mgSolvent:nonePurity:99%Physical liquid |
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